Citronellyl-CoA
Description
Structure
2D Structure
Properties
Molecular Formula |
C31H52N7O17P3S |
|---|---|
Molecular Weight |
919.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7-dimethyloct-6-enethioate |
InChI |
InChI=1S/C31H52N7O17P3S/c1-18(2)7-6-8-19(3)13-22(40)59-12-11-33-21(39)9-10-34-29(43)26(42)31(4,5)15-52-58(49,50)55-57(47,48)51-14-20-25(54-56(44,45)46)24(41)30(53-20)38-17-37-23-27(32)35-16-36-28(23)38/h7,16-17,19-20,24-26,30,41-42H,6,8-15H2,1-5H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t19?,20-,24-,25-,26?,30-/m1/s1 |
InChI Key |
VDDADDVBKMQECN-PBCNVRCISA-N |
Isomeric SMILES |
CC(CCC=C(C)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of Citronellyl Coa
Precursor Compounds and Initial Oxidation Steps Leading to Citronellate
The journey to Citronellyl-CoA begins with acyclic monoterpenoids like citronellol (B86348) or its ester, citronellyl acetate (B1210297). These compounds undergo enzymatic modification to yield citronellate, the direct substrate for this compound synthesis. ethz.chresearchgate.net
The degradation of citronellol is initiated by a two-step oxidation process. This catabolic pathway is a key part of the acyclic terpene utilization (Atu) pathway in organisms like Pseudomonas aeruginosa, Pseudomonas citronellolis, and Pseudomonas mendocina. ethz.chresearchgate.netresearchgate.net
The initial step involves the oxidation of the primary alcohol group of citronellol to an aldehyde, forming citronellal (B1669106). This reaction is catalyzed by citronellol dehydrogenase, an enzyme identified as AtuB in the atu gene cluster of Pseudomonas aeruginosa. ethz.chresearchgate.netresearchgate.net Subsequently, citronellal undergoes further oxidation to the corresponding carboxylic acid, citronellate (also referred to as citronellic acid). This conversion is carried out by the enzyme citronellal dehydrogenase. ethz.chgoogle.com The bacterium Gluconobacter oxydans, for instance, has been shown to convert citronellol into both citronellal and citronellic acid. google.com
The sequential oxidation is a crucial preparatory phase, converting the relatively inert alcohol into an activated carboxylic acid ready for CoA ligation. ethz.chnih.gov
Table 1: Enzymatic Conversion of Citronellol to Citronellate
| Step | Substrate | Enzyme | Product | Organism Example |
| 1 | Citronellol | Citronellol Dehydrogenase (AtuB) | Citronellal | Pseudomonas aeruginosa |
| 2 | Citronellal | Citronellal Dehydrogenase | Citronellate | Pseudomonas species, Gluconobacter oxydans |
In some instances, the precursor available for the metabolic pathway is citronellyl acetate. The catabolism of this ester begins with its hydrolysis to yield citronellol and acetic acid. researchgate.net This initial de-esterification step is essential to free the primary alcohol group of citronellol, allowing it to enter the oxidative pathway described previously. Research on Pseudomonas mendocina IBPse 105 has shown that its degradation of citronellyl acetate is initiated by this hydrolytic cleavage. researchgate.net Following hydrolysis, the liberated citronellol is then oxidized to citronellal and subsequently to citronellate, priming it for the final activation step. researchgate.net While many studies focus on the synthesis of citronellyl acetate for industrial applications, the reverse hydrolytic reaction is a recognized biological process for initiating its degradation. scitepress.orgresearchgate.netbioline.org.br
This compound Ligase (this compound Synthetase, AtuH) Activity
The final step before entering the central acyclic terpene degradation pathway is the activation of citronellate to its coenzyme A (CoA) thioester, this compound. nih.govnih.gov This reaction is catalyzed by this compound ligase, also known as this compound synthetase. ethz.chebi.ac.uk
The gene predicted to encode this compound synthetase in Pseudomonas aeruginosa is atuH, located within the acyclic terpene utilization (atu) gene cluster (atuRABCDEFGH). researchgate.netoup.comresearchgate.net This cluster contains the essential genes for the catabolism of acyclic monoterpenoids. oup.com Sequence analysis of the atu gene products revealed significant amino acid similarity to those in a similar cluster in Pseudomonas citronellolis. oup.com
Despite its location in the atu cluster, the definitive function of AtuH as the sole this compound synthetase has been questioned. nih.gov Studies involving insertion mutants of the atuH gene in P. aeruginosa showed no significant growth defect when cultured on citronellol or citronellate. uni-stuttgart.denih.gov This suggests that other acyl-CoA synthetase isoenzymes within the organism can likely perform this crucial activation step. The P. aeruginosa genome is known to contain numerous putative acyl-CoA synthetase genes, such as the fadD homologs involved in fatty acid degradation, which could provide functional redundancy. nih.govnih.gov Therefore, while AtuH is a primary candidate, the activation of citronellate may be carried out by a broader range of ligases. nih.gov
The formation of this compound from citronellate is an energy-dependent process catalyzed by acid-thiol ligases. ebi.ac.uk The reaction requires adenosine (B11128) triphosphate (ATP) for the activation of the carboxylate group of citronellate. nih.govebi.ac.uk
This mechanism is characteristic of acyl-CoA synthetases. It proceeds via the formation of an enzyme-bound acyl-adenylate intermediate (citronellyl-AMP). The activated acyl group is then transferred to the thiol group of coenzyme A, releasing adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). The hydrolysis of the released pyrophosphate provides the thermodynamic driving force for the reaction, making the formation of the high-energy thioester bond of this compound favorable. nih.govebi.ac.uk This ATP-dependent thioesterification is essential for "activating" the citronellate, preparing it for subsequent enzymatic reactions like dehydrogenation and carboxylation within the core Atu pathway. nih.govnih.gov
Catabolism and Degradation Pathways of Citronellyl Coa
The Acyclic Terpene Utilization (Atu) Pathway
The Atu pathway is a biochemical route that enables microorganisms, particularly species of Pseudomonas, to utilize acyclic terpenes such as citronellol (B86348) and geraniol (B1671447) as a sole source of carbon and energy. nih.govasm.org The pathway is encoded by the atu gene cluster (atuABCDEFGH), which is regulated by the repressor AtuR. nih.govnih.gov A key challenge in the degradation of these compounds is the presence of a methyl group at the beta-position (C3), which sterically hinders the standard β-oxidation process. ethz.ch The initial steps of the Atu pathway are specifically designed to circumvent this blockage.
The first dedicated step within the Atu pathway for the degradation of Citronellyl-CoA is an oxidation reaction that introduces a double bond into the molecule, converting it to cis-Geranyl-CoA. This reaction is catalyzed by a specific acyl-CoA dehydrogenase. In Pseudomonas aeruginosa, the enzyme responsible for this step has been identified as AtuD. nih.gov
AtuD is an acyl-CoA dehydrogenase with a documented high specificity for terpenoid-based molecules. nih.gov It is specifically expressed when the bacterium is grown on acyclic terpenes. nih.gov Mutant analysis has confirmed that AtuD is essential for a functional Atu pathway. nih.gov The enzyme exhibits a high affinity for this compound, efficiently catalyzing its conversion. nih.gov
| Enzyme | Gene | Substrate | Product | Organism |
| This compound Dehydrogenase | atuD | This compound | cis-Geranyl-CoA | Pseudomonas aeruginosa |
Following the initial oxidation, the resultant cis-Geranyl-CoA undergoes a crucial carboxylation step. This reaction is catalyzed by the biotin-dependent enzyme Geranyl-CoA Carboxylase (GCase), which is considered the key enzyme of the Atu pathway. nih.govasm.org The carboxylation occurs at the gamma-carbon of the α,β-unsaturated acyl-CoA. nih.gov This step is vital as it adds a carboxyl group that facilitates the eventual removal of the problematic beta-methyl group. ethz.ch
GCase is a multi-subunit enzyme, with its subunits encoded by the atuC and atuF genes in Pseudomonas. nih.govnih.gov The expression of these genes is induced by the presence of acyclic terpenes. nih.gov This enzyme belongs to the family of acyl-CoA carboxylases, which utilize biotin as a cofactor to transfer a carboxyl group to their substrates. nih.gov
| Enzyme | Encoding Genes | Substrate | Product | Cofactor |
| Geranyl-CoA Carboxylase (GCase) | atuC, atuF | cis-Geranyl-CoA | 3-Isohexenylglutaryl-CoA | Biotin |
The carboxylated intermediate, 3-isohexenylglutaryl-CoA, is subsequently hydrated and then cleaved. ethz.ch This two-step process is catalyzed by 3-hydroxy-3-isohexenylglutaryl-CoA lyase. ethz.ch The hydration of the double bond is followed by a cleavage reaction that releases the beta-methyl branch as acetate (B1210297). dtic.mil This circumvents the steric hindrance that would otherwise block β-oxidation. ethz.ch The final product of this sequence is 7-methyl-3-oxo-octenoyl-CoA, a β-ketoacyl-CoA derivative that is now a suitable substrate for further degradation. dtic.milejbiotechnology.info
Integration with Beta-Oxidation Processes
Once the problematic methyl group is removed and 7-methyl-3-oxo-octenoyl-CoA is formed, the degradation pathway merges with a modified beta-oxidation cycle. asm.org Beta-oxidation is a catabolic process that breaks down fatty acid molecules to generate acetyl-CoA, NADH, and FADH₂. wikipedia.orgmicrobenotes.com The process consists of a cycle of four reactions: oxidation, hydration, oxidation, and thiolysis. youtube.com
The 7-methyl-3-oxo-octenoyl-CoA molecule undergoes two successive rounds of the beta-oxidation cycle. asm.orgejbiotechnology.info Each cycle shortens the acyl-CoA chain by two carbon atoms, releasing one molecule of acetyl-CoA. The first round of beta-oxidation converts 7-methyl-3-oxo-octenoyl-CoA into 5-methyl-3-oxo-hexenoyl-CoA and acetyl-CoA. The second round further degrades this intermediate to produce another molecule of acetyl-CoA and the key intermediate, 3-methylcrotonyl-CoA. asm.org
Convergence with the Leucine (B10760876)/Isovalerate Utilization (Liu) Pathway
Formation of 3-Methylcrotonyl-CoA from this compound Pathway Intermediates
The conversion of this compound to 3-methylcrotonyl-CoA is a multi-step process that is part of the broader acyclic terpene utilization (Atu) pathway. In organisms like Pseudomonas aeruginosa, this pathway is encoded by the atu gene cluster. nih.gov The initial steps involve the oxidation of citronellol to citronellic acid, which is then activated to this compound. From this point, the degradation proceeds through a series of enzymatic reactions analogous to, but distinct from, standard fatty acid β-oxidation.
The degradation pathway involves carboxylation, hydration, and the removal of an acetyl-CoA molecule. ejbiotechnology.info This leads to the formation of 3-oxo-7-methyloctanoyl-CoA. ejbiotechnology.info This intermediate is then subjected to two successive rounds of β-oxidation. ejbiotechnology.inforesearchgate.net These oxidation cycles shorten the carbon chain, ultimately yielding 3-methylcrotonyl-CoA. ejbiotechnology.inforesearchgate.netresearchgate.net
Table 1: Key Steps in the Conversion of Citronellate to 3-Methylcrotonyl-CoA
| Step | Reactant | Key Transformation | Product |
| 1 | Citronellate | Activation with Coenzyme A | This compound |
| 2 | This compound | Carboxylation & Hydration | 3-oxo-7-methyloctanoyl-CoA |
| 3 | 3-oxo-7-methyloctanoyl-CoA | Two rounds of β-oxidation | 3-Methylcrotonyl-CoA |
Downstream Metabolism to Acetyl-CoA and Acetoacetate
Once 3-methylcrotonyl-CoA is formed, it enters the well-established leucine catabolic pathway. researchgate.netnih.gov This pathway is a common route for the degradation of branched-chain amino acids and related compounds in a wide range of organisms, from bacteria to mammals. nih.govwikipedia.org
The first step in this downstream pathway is the carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA. wikipedia.orgresearchgate.net This reaction is catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC). nih.govwikipedia.orgresearchgate.net Subsequently, 3-methylglutaconyl-CoA is hydrated to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org
The final step in the sequence is the cleavage of HMG-CoA by the enzyme HMG-CoA lyase. This reaction yields two key metabolic products: acetyl-CoA and acetoacetate. researchgate.netnih.govwikipedia.org These molecules are central to cellular metabolism. Acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for energy production or be used for fatty acid synthesis, while acetoacetate is a ketone body that can also be converted to acetyl-CoA. nih.gov In total, the complete degradation of citronellol generates three molecules of acetyl-CoA along with acetoacetate, providing significant carbon and energy resources for the microorganism. researchgate.net
Anaerobic Metabolism of this compound Related Compounds
While the aerobic degradation of acyclic terpenes is well-documented, their metabolism under anaerobic conditions is less understood. However, research into the anaerobic breakdown of related cyclic and aromatic compounds provides insights into the potential pathways and enzymatic machinery that could be involved.
Identification of Anaerobic Degradation Routes in Specific Microorganisms
Anaerobic degradation of terpenes and related compounds has been identified in several denitrifying bacteria. These microorganisms can utilize these substrates as their sole carbon and energy source in the absence of oxygen, using nitrate or nitrite as the terminal electron acceptor. nih.gov For example, strains of denitrifying bacteria have been isolated that can anaerobically degrade cyclohexanol, a cyclic alcohol. nih.gov
The denitrifying bacterium Thauera aromatica has been studied for its ability to anaerobically metabolize the aromatic amino acid L-phenylalanine. nih.gov This process involves the central metabolite benzoyl-CoA, which is a universal biomarker for the anaerobic degradation of many aromatic compounds under various respiratory conditions, including denitrifying, iron-reducing, and sulfate-reducing conditions. nih.govnih.gov The bacterium Thauera linaloolentis was specifically isolated on the acyclic monoterpene alcohol linalool (B1675412) under denitrifying conditions, indicating the formation of geraniol and geranial as intermediates. researchgate.net This demonstrates that specific bacteria possess pathways for the anaerobic catabolism of acyclic terpenes.
Enzyme Systems and Mechanisms in Denitrifying Bacteria
In denitrifying bacteria, the anaerobic degradation pathways employ unique enzyme systems to overcome the chemical stability of the substrates without oxygen. In the case of L-phenylalanine degradation by Thauera aromatica, the pathway proceeds through phenylacetate and phenylacetyl-CoA to the central intermediate benzoyl-CoA. nih.gov This involves a series of enzymes including transaminases, decarboxylases, dehydrogenases, and ligases. nih.gov A key step is the α-oxidation of phenylacetyl-CoA, which is catalyzed by a membrane-bound enzyme. nih.gov
For cyclic compounds like cyclohexanol, the proposed anaerobic pathway in denitrifying bacteria involves intermediates such as cyclohexanone, 2-cyclohexenone, and 1,3-cyclohexanedione. nih.gov The metabolism of acyclic terpenes under denitrifying conditions, as suggested by studies on Thauera linaloolentis, likely involves initial oxidation of the alcohol group, similar to aerobic pathways, followed by isomerization and further degradation. The process is coupled to the reduction of nitrate, a process known as denitrification, which involves a series of reductases that convert nitrate (NO₃⁻) to dinitrogen gas (N₂). frontiersin.org
Enzymology of Citronellyl Coa Metabolism
Citronellyl-CoA Dehydrogenase (AtuD)
This compound dehydrogenase, encoded by the atuD gene, is a crucial enzyme in the acyclic terpene utilization (Atu) pathway. It belongs to the acyl-CoA dehydrogenase (ACAD) family of flavoproteins, which are characterized by their FAD-dependent catalysis of α,β-dehydrogenation of acyl-CoA thioesters. d-nb.infowikipedia.org AtuD is the first member of a new subgroup of acyl-CoA dehydrogenases with a specific affinity for terpenoid molecular structures. nih.gov
In Pseudomonas aeruginosa, the Atu pathway is essential for the catabolism of acyclic monoterpenes. nih.gov The expression of AtuD is specifically induced in cells grown on acyclic terpenes. nih.gov While AtuD is essential for this metabolic pathway, another protein, the product of the PA1535 gene, has been identified as an isoenzyme of AtuD. nih.govnih.gov
Mutant analysis has shown that AtuD is indispensable for the utilization of acyclic terpenes, whereas the PA1535 gene product is not. nih.gov Both AtuD and the PA1535 protein are expressed when P. aeruginosa is cultured on acyclic terpenes, but they are absent in cells grown on isovalerate or succinate (B1194679). nih.gov The PA1535 gene product demonstrates this compound dehydrogenase activity, but its physiological role appears to be supportive rather than essential, as other isoenzymes can likely compensate for its function. nih.gov
Purified AtuD from P. aeruginosa displays a high substrate specificity for this compound. nih.gov It is inactive with other substrates such as octanoyl-CoA, 5-methylhex-4-enoyl-CoA, and isovaleryl-CoA. nih.gov In contrast, its isoenzyme, the PA1535 gene product, exhibits a broader substrate range, showing activity with both this compound and octanoyl-CoA. nih.gov
The kinetic parameters highlight the differences in their catalytic efficiencies and substrate affinities. AtuD has a high affinity for this compound, as indicated by its low Km value. nih.gov Although the PA1535 protein has a higher maximum reaction velocity (Vmax) for this compound, its affinity for this substrate is significantly lower than that of AtuD. nih.gov
Table 1: Kinetic Parameters of AtuD and its Isoenzyme (PA1535 gene product)
| Enzyme | Substrate | Km (µM) | Vmax (mU mg-1) |
|---|---|---|---|
| AtuD | This compound | 1.6 | 850 |
| PA1535 gene product | This compound | 18 | 2450 |
| Octanoyl-CoA | 130 | 610 |
Source: nih.gov
The catalytic mechanism of AtuD is consistent with the general mechanism of the acyl-CoA dehydrogenase family. d-nb.infowikipedia.org These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and a conserved glutamate (B1630785) residue that acts as the active site base. wikipedia.org The reaction proceeds via an E2 elimination mechanism. wikipedia.org
The process begins with the deprotonation of the α-carbon of the acyl-CoA substrate by the catalytic glutamate residue. wikipedia.org The pKa of this α-proton is lowered by hydrogen bonding between the substrate's carbonyl oxygen and both the 2'-hydroxyl group of the FAD's ribityl chain and the main chain N-H of the glutamate residue, facilitating its abstraction. wikipedia.org This is followed by a concerted transfer of a hydride from the β-carbon to the N(5) position of the FAD cofactor. d-nb.info This results in the formation of a trans double bond between the α and β carbons of the acyl-CoA, yielding an enoyl-CoA product. wikipedia.org While the specific active site residues for AtuD have not been detailed, the general mechanism involving a catalytic glutamate and FAD is conserved. d-nb.infowikipedia.org
Downstream Enzymes in the Acyclic Terpene Utilization Pathway
The Atu pathway is responsible for the initial steps in the degradation of acyclic terpenes. After the oxidation of this compound to geranyl-CoA, a series of specialized enzymes take over to further process the molecule.
Geranyl-CoA Carboxylase (AtuC/AtuF) Specificity and Activity
Geranyl-CoA carboxylase (GCase), a key enzyme in the Atu pathway, is a heterodimeric protein composed of the AtuC and AtuF subunits. nih.gov This biotin-containing carboxylase catalyzes the carboxylation of geranyl-CoA. nih.govnih.gov In Pseudomonas aeruginosa, the genes encoding these subunits, atuC and atuF, are essential for the utilization of acyclic terpenes. nih.govnih.govasm.org Mutants with insertions in these genes are unable to grow on acyclic terpenes as a carbon source. asm.org
The AtuC/AtuF enzyme complex exhibits a broader substrate specificity compared to its counterpart in the Liu pathway. While its primary substrate is geranyl-CoA, it can also carboxylate 3-methylcrotonyl-CoA (MC-CoA). nih.gov However, its catalytic efficiency is significantly higher for geranyl-CoA, indicating a clear preference for this substrate. nih.gov The kinetic parameters for the recombinant AtuC/AtuF complex from P. aeruginosa have been determined, revealing sigmoidal kinetics for geranyl-CoA, suggesting allosteric regulation. nih.gov In contrast, the enzyme follows Michaelis-Menten kinetics for MC-CoA. nih.gov The optimal pH and temperature for both native and recombinant GCase are 8.5 and 37°C, respectively. nih.govasm.org
| Substrate | Km / K0.5 (μM) | Vmax (nmol/min·mg) | Catalytic Efficiency (Vmax/Km) |
| Geranyl-CoA | 8.8 | 492 | 56 |
| 3-Methylcrotonyl-CoA | 14 | 308 | 22 |
| Kinetic parameters of recombinant Geranyl-CoA Carboxylase (AtuC/AtuF) from P. aeruginosa. Data from nih.gov. |
Isohexenylglutaconyl-CoA Hydratase (AtuE) Mechanisms
Following the carboxylation step, isohexenylglutaconyl-CoA hydratase (AtuE) comes into play. This enzyme, belonging to the crotonase superfamily, catalyzes the hydration of the distal double bond in isohexenylglutaconyl-CoA to form 3-hydroxy-3-isohexenylglutaryl-CoA. asm.orgnih.gov The mechanism involves the addition of a water molecule across the double bond. ontosight.ai Structural studies of AtuE from P. aeruginosa have revealed a significantly broader active site cavity compared to other members of the crotonase family, which is necessary to accommodate the branched isoprenoid structure of its substrate. asm.orgnih.gov Key catalytic residues, including a potential catalytic glutamate (Glu139) and an oxyanion hole formed by the backbone NH groups of Gly116 and Gly68, have been identified. asm.org The proposed catalytic mechanism involves these residues facilitating the nucleophilic attack of water on the substrate. nih.govresearchgate.net
3-Hydroxy-3-isohexenylglutaryl-CoA:Acetate (B1210297) Lyase (AtuA)
The final dedicated step in the central Atu pathway is the cleavage of 3-hydroxy-3-isohexenylglutaryl-CoA. This reaction is catalyzed by 3-hydroxy-3-isohexenylglutaryl-CoA:acetate lyase, which is encoded by the atuA gene. asm.org This enzyme cleaves its substrate into acetate and 7-methyl-3-oxo-6-octenoyl-CoA. nih.govasm.org This step is crucial as it removes the β-methyl group that would otherwise hinder the subsequent β-oxidation. nih.gov Insertion mutagenesis has confirmed that AtuA is essential for a functional Atu pathway. nih.govasm.org The amino acid sequence of AtuA does not show significant similarity to other known lyases, including the hydroxymethylglutaryl-CoA lyase (HMG-CoA lyase) from the Liu pathway, highlighting its unique role in terpene metabolism. asm.org
Interfacing Enzymes of the Leucine (B10760876)/Isovalerate Utilization Pathway
The product of the AtuA-catalyzed reaction, 7-methyl-3-oxo-6-octenoyl-CoA, undergoes two rounds of β-oxidation to yield 3-methylcrotonyl-CoA. nih.gov This metabolite serves as the entry point into the well-established leucine/isovalerate utilization (Liu) pathway.
Methylcrotonyl-CoA Carboxylase (LiuB/LiuD) Characteristics
Methylcrotonyl-CoA carboxylase (MCCase) is a key enzyme of the Liu pathway, responsible for the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. researchgate.net This biotin-dependent enzyme is composed of two subunits, LiuB and LiuD, encoded by the liuB and liuD genes, respectively. asm.orgasm.org Unlike the GCase from the Atu pathway, the MCCase from P. aeruginosa is highly specific for its substrate, MC-CoA, and does not exhibit any activity towards geranyl-CoA. nih.govasm.org The enzyme displays sigmoidal kinetics for all its substrates (MC-CoA, ATP, and bicarbonate), indicating allosteric regulation. nih.govasm.org The optimal pH and temperature for MCCase activity are 8.5 and 37°C, respectively. nih.govasm.org
| Substrate | K0.5 (μM) |
| 3-Methylcrotonyl-CoA | 9.8 |
| ATP | 13 |
| Bicarbonate | 0.8 |
| Apparent affinity constants (K0.5) of recombinant Methylcrotonyl-CoA Carboxylase (LiuB/LiuD) from P. aeruginosa. Data from asm.org. |
Isovaleryl-CoA Dehydrogenase (LiuA) Substrate Specificity
While not directly downstream of this compound metabolism in the Atu pathway, isovaleryl-CoA dehydrogenase (IVD), encoded by the liuA gene, is a crucial enzyme in the broader context of methyl-branched compound degradation. LiuA catalyzes the oxidation of isovaleryl-CoA to 3-methylcrotonyl-CoA, a reaction central to the Liu pathway. oup.comoup.com Biochemical characterization of LiuA from P. aeruginosa has revealed a high degree of substrate specificity. The enzyme shows high activity with isovaleryl-CoA (KM of 2.3 μM) and can also convert butyryl-CoA, albeit with lower efficiency (41% of the activity with isovaleryl-CoA). oup.comoup.com Importantly, it does not show any significant activity with other acyl-CoA compounds, including this compound, isobutyryl-CoA, 3-hydroxybutyryl-CoA, octanoyl-CoA, or 5-methyl-hex-4-enoyl-CoA. oup.comoup.comnih.gov This strict substrate specificity underscores its dedicated role in the Liu pathway.
Methylglutaconyl-CoA Hydratase Function
In the intricate biochemical routes for the degradation of acyclic monoterpenes, the metabolism of this compound involves a series of enzymatic transformations that converge with pathways for amino acid catabolism. The function of methylglutaconyl-CoA hydratase is a critical step in this convergence, specifically within the leucine/isovalerate utilization (Liu) pathway, which processes metabolites derived from citronellol (B86348).
The degradation of citronellol in bacteria such as Pseudomonas aeruginosa commences with the acyclic terpene utilization (Atu) pathway. nih.govresearchgate.net This pathway converts citronellol into its corresponding CoA thioester, this compound, which is then further metabolized. nih.gov The Atu pathway ultimately produces 3-methylcrotonyl-CoA. researchgate.netresearchgate.net This intermediate serves as the entry point into the well-established Liu pathway, which is responsible for the breakdown of leucine and other methyl-branched compounds. nih.govresearchgate.net
Within the Liu pathway, 3-methylcrotonyl-CoA is carboxylated to form 3-methylglutaconyl-CoA. researchgate.net It is at this stage that methylglutaconyl-CoA hydratase (EC 4.2.1.18) carries out its essential function. researchgate.net In Pseudomonas aeruginosa, this enzyme is encoded by the liuC gene. researchgate.net The human equivalent, known as AU RNA binding methylglutaconyl-CoA hydratase (AUH), is a bifunctional protein that also participates in the leucine degradation pathway. uniprot.orgnih.gov
The primary catalytic role of methylglutaconyl-CoA hydratase is the reversible hydration of (E)-3-methylglutaconyl-CoA to produce (3S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.netuniprot.org This reaction is a crucial hydration step that prepares the carbon skeleton for the final cleavage in the pathway. researchgate.net The resulting HMG-CoA is subsequently cleaved by HMG-CoA lyase (the liuE gene product) into acetyl-CoA and acetoacetate, which are central metabolites that can be readily assimilated by the organism for energy and biomass production. researchgate.netresearchgate.net
Research has confirmed the enzyme's high specificity and efficiency for its substrate. Studies on the purified human AUH enzyme demonstrated that (E)-3-methylglutaconyl-CoA is one of its best substrates. nih.gov The catalytic mechanism involves the activation of a water molecule by a glutamate residue in the active site, which then attacks the C3 position of the substrate. ebi.ac.uk While the enzyme is technically part of the leucine degradation pathway, its role is indispensable for the complete breakdown of citronellol, as it processes the key intermediate flowing from the Atu pathway. researchgate.netresearchgate.net
Table 1: Key Enzymes and Reactions in the this compound Metabolic Intersection
| Enzyme | Gene (P. aeruginosa) | Substrate | Product | Pathway |
|---|---|---|---|---|
| 3-Methylcrotonyl-CoA Carboxylase | liuB/liuD | 3-Methylcrotonyl-CoA | 3-Methylglutaconyl-CoA | Liu |
| Methylglutaconyl-CoA Hydratase | liuC | 3-Methylglutaconyl-CoA | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | Liu |
| HMG-CoA Lyase | liuE | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | Acetyl-CoA + Acetoacetate | Liu |
Table 2: Research Findings on Methylglutaconyl-CoA Hydratase (AUH - Human Enzyme)
| Parameter | Value | Substrate | Source |
|---|---|---|---|
| Vmax | 3.9 U/mg | (E)-3-Methylglutaconyl-CoA | nih.gov |
| Km | 8.3 µM | (E)-3-Methylglutaconyl-CoA | nih.gov |
| kcat | 5.1 s⁻¹ | (E)-3-Methylglutaconyl-CoA | nih.gov |
| Vmax | 1.1 U/mg | (E)-Glutaconyl-CoA | nih.gov |
| Km | 2.4 µM | (E)-Glutaconyl-CoA | nih.gov |
| kcat | 1.4 s⁻¹ | (E)-Glutaconyl-CoA | nih.gov |
Genetic and Molecular Regulation of Citronellyl Coa Pathways
The atu Gene Cluster (atuRABCDEFGH)
The acyclic terpene utilization (atu) gene cluster is fundamental for the metabolism of compounds like citronellol (B86348). Found in bacteria such as Pseudomonas aeruginosa and Pseudomonas citronellolis, this cluster contains the genes necessary for the initial steps of the degradation pathway, converting citronellol to intermediates that can enter other metabolic routes. oup.com
The atu gene cluster consists of eight genes, atuA through atuH, which are typically organized in an operon-like structure. researchgate.net Upstream of this operon, and transcribed in the opposite direction, is the regulatory gene atuR. asm.org The genomic arrangement facilitates the coordinated expression of the metabolic genes. The products of the atu gene cluster are highly similar (70-96% amino acid identity) to those in other acyclic terpene-utilizing bacteria like P. fluorescens and P. citronellolis. asm.org
The functions of the individual genes within the atu cluster have been elucidated through genetic and biochemical studies.
| Gene | Proposed Function |
| atuA | Unknown hypothetical protein; potentially involved in substrate transport. nih.gov |
| atuB | Probable short-chain dehydrogenase, potentially citronellol or citronellal (B1669106) dehydrogenase. researchgate.net |
| atuC | Geranyl-CoA carboxylase, biotin-binding β-subunit. nih.gov |
| atuD | Citronellyl-CoA dehydrogenase. |
| atuE | Putative enoyl-CoA hydratase/isomerase (isohexenylglutaconyl-CoA hydratase). asm.org |
| atuF | Geranyl-CoA carboxylase, carboxyltransferase α-subunit. nih.gov |
| atuG | Probable short-chain dehydrogenase. researchgate.net |
| atuH | Probable acyl-CoA synthetase (this compound synthetase). |
The expression of the atuABCDEFGH operon is tightly controlled by the repressor protein AtuR. asm.orgnih.gov AtuR is a member of the TetR family of transcriptional regulators. nih.govresearchgate.net In the absence of an inducer, the AtuR homodimer binds to two specific 13-base-pair inverted repeat sequences located in the intergenic region between atuR and atuA. asm.orgnih.gov This binding blocks the transcription of the atu metabolic genes.
The presence of acyclic terpenes, such as citronellol, geraniol (B1671447), or their corresponding acids, induces the expression of the atu cluster. oup.com It is proposed that these inducer molecules, or metabolites derived from them, bind to AtuR, causing a conformational change that leads to its dissociation from the DNA operator site. This de-repression allows for the transcription of the atu genes and the synthesis of the enzymes required for terpene catabolism. nih.gov An insertion mutant in the atuR gene leads to constitutive expression of the Atu proteins, confirming its role as a repressor. asm.orgnih.gov
The essentiality of the atu gene cluster for growth on acyclic terpenes has been demonstrated through insertion mutagenesis studies in P. aeruginosa. asm.org Mutants with insertions in the atuA, atuB, atuC, atuD, or atuF genes were unable to utilize citronellol, citronellate, geraniol, or geranylate as the sole carbon source. asm.org However, these mutations did not affect their ability to grow on other carbon sources like leucine (B10760876) or isovalerate, indicating the specific role of these genes in the Atu pathway. asm.org
Interestingly, mutations in atuG or atuH did not result in a discernible phenotype under the tested conditions. asm.org This suggests they might have functions that are redundant or only required under specific circumstances not replicated in the laboratory setting. The key enzyme of the pathway, geranyl-CoA carboxylase (composed of AtuC and AtuF), is critical, and its absence completely abolishes the ability to metabolize these terpenes. nih.gov
The liu Gene Cluster (liuRABCDE)
The leucine and isovalerate utilization (liu) gene cluster is responsible for the catabolism of the branched-chain amino acid leucine and related compounds. This pathway intersects with the acyclic terpene degradation pathway, making it indirectly essential for the complete metabolism of citronellol.
The liu gene cluster, consisting of liuRABCDE, is found in various Pseudomonas species, including those that can and cannot utilize acyclic terpenes. asm.orgnih.gov For instance, P. aeruginosa and P. fluorescens possess both atu and liu gene clusters and can grow on citronellol, whereas P. putida, which only has the liu cluster, cannot. asm.org
The Atu pathway converges with the Liu pathway at the intermediate 3-methylcrotonyl-CoA. asm.orgnih.gov The initial degradation of citronellol via the Atu pathway, followed by two rounds of β-oxidation, produces 3-methylcrotonyl-CoA. This molecule is then further metabolized by the enzymes encoded by the liu gene cluster, specifically LiuB/LiuD (methylcrotonyl-CoA carboxylase) and LiuC (methylglutaconyl-CoA hydratase). asm.orgnih.gov Therefore, a functional Liu pathway is indispensable for the complete breakdown of acyclic terpenes. A mutant in the liuE gene, which encodes 3-hydroxy-3-methylglutaryl-CoA lyase, is unable to grow on either leucine or acyclic terpenes, highlighting the essential link between the two pathways. oup.com
| Gene | Proposed Function |
| liuR | Putative transcriptional regulator. nih.gov |
| liuA | Isovaleryl-CoA dehydrogenase. nih.govoup.com |
| liuB | 3-methylcrotonyl-CoA carboxylase, biotin-binding β-subunit. nih.gov |
| liuC | 3-methylglutaconyl-CoA hydratase. nih.gov |
| liuD | 3-methylcrotonyl-CoA carboxylase, carboxyltransferase α-subunit. nih.gov |
| liuE | 3-hydroxy-3-methylglutaryl-CoA lyase. oup.comnih.gov |
The expression of the liu gene cluster is inducible. In P. aeruginosa, the presence of leucine in the growth medium induces the expression of the Liu proteins. nih.govresearchgate.net Notably, citronellol also acts as an inducer for some of the liu genes. nih.gov Specifically, the α-subunit of 3-methylcrotonyl-CoA carboxylase (α-MCCase), encoded by liuD, is induced by both citronellol and leucine. nih.govresearchgate.net In contrast, the α-subunit of geranyl-CoA carboxylase (AtuF) is only induced by citronellol. nih.gov
Furthermore, transcriptional fusion experiments using a lacZ reporter gene fused to the liuB promoter have shown that both citronellol and leucine can induce gene expression from the liu operon. researchgate.net This dual regulation ensures that the cell can efficiently metabolize 3-methylcrotonyl-CoA, whether it is derived from the degradation of leucine or from the catabolism of acyclic terpenes via the Atu pathway.
Comparative Genomics of this compound Associated Pathways
Comparative genomics provides a powerful lens through which the evolution, distribution, and functional diversity of metabolic pathways can be understood. For pathways associated with the catabolism of acyclic terpenes like citronellol, this approach has been instrumental in identifying the core genetic components and understanding their evolutionary history across different microbial species. The degradation of these compounds, which involves the key intermediate this compound, is primarily understood through studies on Pseudomonas species, particularly Pseudomonas aeruginosa.
In aerobic bacteria, the breakdown of compounds with methyl branches, such as acyclic terpenes, is challenging for the standard β-oxidation pathway. oup.com Bacteria have evolved specialized pathways, known as the acyclic terpene utilization (Atu) and the leucine/isovalerate utilization (Liu) pathways, to overcome this metabolic hurdle. oup.comnih.gov The Atu pathway converts acyclic terpenes into intermediates that can enter the Liu pathway, which ultimately funnels them into central metabolism. oup.comnih.gov
Identification of Homologous Genes Across Diverse Microbial Genomes
The genetic foundation for the degradation of acyclic terpenes is primarily encoded within the atu gene cluster. nih.govmicrobiologyresearch.org Studies in Pseudomonas aeruginosa have been pivotal in functionally characterizing the genes within this cluster and identifying their homologs in other bacteria. asm.org The atu cluster (atuA through atuH) and the related liu cluster (liuA through liuE) encode the enzymatic machinery necessary for processing these compounds. oup.comasm.org
Key enzymes in the pathway leading from citronellol to central metabolites via this compound have been identified. The process begins with the oxidation of the alcohol to citronellic acid, which is then activated to this compound by a putative acyl-CoA synthetase. frontiersin.org A crucial subsequent step is the dehydrogenation of this compound, a reaction catalyzed by this compound dehydrogenase.
Detailed biochemical and genetic analyses have identified AtuD as the primary this compound dehydrogenase in P. aeruginosa. nih.govmicrobiologyresearch.org This enzyme exhibits high specificity and affinity for this compound. nih.govmicrobiologyresearch.org Its expression is specifically induced in the presence of acyclic terpenes. nih.govmicrobiologyresearch.org Genome sequencing has revealed homologs of atuD and other atu genes in other bacteria capable of utilizing acyclic terpenes. For instance, potential terpenoid-CoA dehydrogenases have been identified in the genomes of Pseudomonas citronellolis, Marinobacter aquaeolei, and Hahella chejuensis. nih.govmicrobiologyresearch.org Conversely, these genes are absent in bacteria that cannot metabolize acyclic terpenes, such as Pseudomonas putida. nih.govasm.org This distribution strongly supports their specialized role in this metabolic pathway.
The table below summarizes key homologous genes involved in the this compound associated pathway and the microbial genomes in which they have been identified.
| Gene/Protein | Proposed/Verified Function | Organism(s) |
| AtuC/AtuF | Subunits of Geranyl-CoA carboxylase, a key enzyme in the Atu pathway. nih.govasm.org | Pseudomonas aeruginosa, Pseudomonas citronellolis oup.comasm.org |
| AtuD | This compound dehydrogenase; catalyzes the oxidation of this compound. nih.govmicrobiologyresearch.org | Pseudomonas aeruginosa nih.govmicrobiologyresearch.org |
| AtuE | Predicted isohexenyl-glutaconyl-CoA hydratase. nih.gov | Pseudomonas aeruginosa nih.gov |
| AtuH | Putative acyl-CoA synthetase (this compound synthetase); activates citronellic acid. asm.orgfrontiersin.org | Pseudomonas aeruginosa asm.org |
| liuA | Isovaleryl-CoA dehydrogenase. oup.com | Pseudomonas aeruginosa oup.com |
| liuB/liuD | Subunits of 3-methylcrotonyl-CoA carboxylase (MCCase). nih.govasm.org | Pseudomonas aeruginosa nih.govasm.org |
| liuC | Methylglutaconyl-CoA hydratase. asm.org | Pseudomonas aeruginosa asm.org |
| PA1535 | Isoenzyme of AtuD with this compound dehydrogenase activity. nih.govnih.gov | Pseudomonas aeruginosa nih.govnih.gov |
| Terpenoid-CoA Dehydrogenase Homologs | Homologs of AtuD. nih.govmicrobiologyresearch.org | Pseudomonas citronellolis, Marinobacter aquaeolei, Hahella chejuensis nih.govmicrobiologyresearch.org |
Analysis of Horizontal Gene Transfer Events Related to Pathway Evolution
Horizontal gene transfer (HGT), the movement of genetic material between different organisms, is a significant driver of evolution, enabling microbes to acquire novel metabolic capabilities. mdpi.com The evolution of terpene metabolic pathways, in general, shows evidence of HGT. researchgate.netrsc.org For instance, some arthropods appear to have acquired terpene synthase genes from microbial sources, and a similar evolutionary path is suspected for soft corals. researchgate.netrsc.org
In the context of the this compound pathway, phylogenetic studies provide compelling evidence that the atu gene cluster in Pseudomonas aeruginosa may have been acquired via horizontal gene transfer. nih.gov The protein sequences encoded by the P. aeruginosaatu cluster show lower similarity to their functional counterparts in the liu cluster within the same organism than they do to the liu cluster products from other Pseudomonas species. nih.gov This phylogenetic discrepancy suggests that the atu cluster was not the result of a simple gene duplication event within an ancestral Pseudomonas but was likely acquired from a different bacterial lineage. nih.gov
This acquisition would have conferred a significant selective advantage, allowing the recipient organism to colonize new ecological niches rich in acyclic monoterpenes, which are common plant-derived compounds. The transfer of a complete or near-complete metabolic pathway cluster, like the atu genes, is an efficient evolutionary mechanism for gaining complex new traits.
The table below outlines the evidence supporting horizontal gene transfer in the evolution of this compound and related terpene metabolic pathways.
| Pathway/Gene Cluster | Evidence for HGT | Implication |
| Acyclic Terpene Utilization (Atu) Cluster | Phylogenetic analysis shows the atu cluster in P. aeruginosa is evolutionarily distinct from the related liu cluster, suggesting acquisition from an external source. nih.gov | Provided the recipient organism with the novel capability to degrade acyclic monoterpenes like citronellol. nih.gov |
| Terpene Synthase (TPS) Genes | Arthropods (e.g., mites) and soft corals possess TPS genes that more closely resemble those from microbes than from other animals. researchgate.netrsc.org | Demonstrates a broader pattern of HGT facilitating the independent evolution of terpene metabolism across different domains of life. researchgate.netrsc.org |
| Plastidial MEP Pathway | The 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which produces terpene precursors in plant plastids, was likely acquired via HGT from bacterial progenitors. frontiersin.org | HGT was a foundational event in the evolution of the vast diversity of plant terpenoids. frontiersin.org |
Microbial Systems and Comparative Biochemistry of Citronellyl Coa Metabolism
Pseudomonas Species as Model Organisms for Acyclic Terpene Degradation
Pseudomonas species have become invaluable model organisms for elucidating the biochemical pathways involved in the degradation of acyclic terpenes. Their metabolic adaptability allows them to utilize these compounds as sole carbon and energy sources, making them ideal subjects for studying the intricate enzymatic reactions and genetic regulatory networks that govern this process. The initial steps in the degradation of acyclic monoterpenes like citronellol (B86348) and geraniol (B1671447) were first detailed in Pseudomonas citronellolis in the 1960s. asm.orgfrontiersin.org This foundational work established that the catabolism begins with the oxidation of the primary alcohol group to a carboxylic acid, which is then activated to its corresponding CoA-thioester, setting the stage for subsequent degradation. frontiersin.org
Pseudomonas aeruginosa Atu and Liu Pathways
Pseudomonas aeruginosa is a metabolically versatile bacterium capable of utilizing a variety of organic compounds, including acyclic monoterpenes such as citronellol and geraniol. microbiologyresearch.orgnih.gov The degradation of these compounds is accomplished through a specialized metabolic route known as the acyclic terpene utilization (Atu) pathway, which converges with the leucine (B10760876)/isovalerate utilization (Liu) pathway. asm.orgmicrobiologyresearch.orgasm.org
The catabolism is organized into distinct gene clusters, primarily the atu and liu clusters. nih.govnih.gov The atu cluster, consisting of genes atuA through atuH, encodes the enzymes necessary for the initial breakdown of acyclic terpenes. asm.orgmicrobiologyresearch.org A key initiating step is the conversion of citronellol to citronellic acid, which is then activated to citronellyl-CoA. nih.govfrontiersin.org The enzyme AtuD, a this compound dehydrogenase, oxidizes this compound to geranyl-CoA. asm.orgasm.orgmicrobiologyresearch.orgnih.gov
A crucial enzyme in the Atu pathway is geranyl-CoA carboxylase (GCase), a biotin-dependent enzyme composed of two subunits encoded by atuC and atuF. microbiologyresearch.orgnih.gov This enzyme carboxylates geranyl-CoA, which is a critical step to bypass the blocking methyl group that would otherwise hinder standard β-oxidation. asm.org The product of this reaction is then hydrated by an isohexenyl-glutaconyl-CoA hydratase (AtuE) and subsequently cleaved, releasing acetate (B1210297). frontiersin.orgasm.org
Following these initial transformations via the Atu pathway, the resulting metabolite, 3-methylcrotonyl-CoA, enters the Liu pathway. asm.orgmicrobiologyresearch.org The Liu pathway is also responsible for the degradation of the branched-chain amino acid leucine and isovalerate. microbiologyresearch.orgnih.gov This pathway involves another key carboxylase, 3-methylcrotonyl-CoA carboxylase (MCase), encoded by the liuB and liuD genes. microbiologyresearch.orgnih.gov The combined action of the Atu and Liu pathways ultimately breaks down the complex acyclic terpene structures into central metabolites like acetyl-CoA and acetoacetate. asm.orgmicrobiologyresearch.orgnih.gov Mutagenesis studies have confirmed that both the atu and liu gene clusters are essential for the catabolism of acyclic monoterpenes in P. aeruginosa. nih.govnih.gov
| Pathway | Key Gene Cluster | Key Enzymes | Function |
| Acyclic Terpene Utilization (Atu) | atuABCDEFGH | This compound Dehydrogenase (AtuD), Geranyl-CoA Carboxylase (AtuC/AtuF), Isohexenyl-glutaconyl-CoA hydratase (AtuE) | Initial degradation of acyclic terpenes like citronellol to 3-methylcrotonyl-CoA. asm.orgmicrobiologyresearch.orgasm.orgmicrobiologyresearch.orgnih.gov |
| Leucine/Isovalerate Utilization (Liu) | liuRABCDE | 3-Methylcrotonyl-CoA Carboxylase (LiuB/LiuD) | Degradation of 3-methylcrotonyl-CoA and leucine/isovalerate. asm.orgmicrobiologyresearch.orgnih.gov |
Pseudomonas citronellolis Metabolic Versatility
Pseudomonas citronellolis is a well-established model organism for studying the degradation of isoprenoid compounds, from which its name is derived. d-nb.infoethz.ch Its metabolic versatility extends to the degradation of various acyclic monoterpenes, including citronellol and geraniol. nih.govias.ac.in Seminal research on this bacterium laid the groundwork for understanding the fundamental steps of acyclic terpene catabolism. frontiersin.orgias.ac.in
The metabolic strategy in P. citronellolis involves the step-wise oxidation of the primary alcohol group of the terpene to a carboxylic group. ias.ac.in This is followed by activation to a CoA ester, a common theme in fatty acid and terpene degradation. A key feature of this pathway is the carboxylation of the terminal methyl group by a biotin-dependent carboxylase, which is essential for overcoming the steric hindrance posed by the methyl branch during subsequent degradation steps. ias.ac.in
A gene cluster analogous to the atu cluster in P. aeruginosa has been identified and characterized in P. citronellolis. nih.gov This cluster, spanning approximately 13.3 kb, includes a regulatory gene, atuR, and eight structural genes, atuABCDEFGH. nih.gov The protein products of these genes share a high degree of amino acid sequence similarity (78-91% identity) with their counterparts in P. aeruginosa. nih.gov Experimental evidence, including insertion mutagenesis of the atuA gene, has confirmed that this gene cluster is indispensable for the utilization of acyclic terpenes as the sole carbon and energy source in P. citronellolis. nih.gov Furthermore, Western blot analysis has identified the biotin-containing subunits of geranyl-CoA carboxylase (GCase), the key enzyme of the Atu pathway, which are encoded by the atuC and atuF genes. nih.gov The presence and functional conservation of the Atu pathway underscore the metabolic adaptability of P. citronellolis to environments rich in plant-derived terpenes. d-nb.info
| Gene Cluster | Size | Components | Function |
| atu | 13.3 kb | atuR (regulator), atuABCDEFGH (structural genes) | Encodes the pathway for acyclic terpene utilization. nih.gov |
Pseudomonas mendocina Degradation Profiles and Metabolite Accumulation
Pseudomonas mendocina is another species within the genus known for its capacity to degrade acyclic monoterpenes. frontiersin.org Studies have shown its ability to utilize compounds like citronellol. frontiersin.orgresearchgate.net During the degradation of citronellol and related compounds like citronellal (B1669106) and citronellyl acetate, P. mendocina has been observed to accumulate intermediate metabolites. researchgate.net
When grown on citronellyl acetate, P. mendocina first hydrolyzes the ester to citronellol, which is then oxidized to citronellic acid. researchgate.net This is a common initial step in the upper pathway of terpene degradation. The accumulation of citronellic acid is a notable feature of its degradation profile. researchgate.net This suggests that the subsequent steps of the pathway, likely involving the activation of citronellic acid to this compound and its entry into the core Atu pathway, might be rate-limiting under certain conditions. The degradation capabilities of P. mendocina align with the general metabolic strategies observed in other terpene-degrading pseudomonads, involving the Atu and Liu pathways. asm.orgfrontiersin.org
| Substrate | Intermediate Metabolites | Degradation Profile |
| Citronellyl acetate | Citronellol, Citronellic acid | Hydrolysis of the acetate ester, followed by oxidation of the resulting alcohol to the corresponding carboxylic acid. researchgate.net |
| Citronellol | Citronellic acid | Oxidation of the primary alcohol group to a carboxylic acid. researchgate.net |
| Citronellal | Citronellic acid | Oxidation of the aldehyde to a carboxylic acid. researchgate.net |
Other Bacterial Genera Exhibiting this compound Related Metabolism
While Pseudomonas species are the most extensively studied, the metabolic potential to degrade acyclic terpenes via pathways involving this compound is not exclusive to this genus. Genomic and experimental evidence points to the presence of similar catabolic capacities in other bacterial genera from diverse environments.
Marinobacter aquaeolei and Hahella chejuensis Genomic Potential
Genomic analyses have revealed that the genetic blueprint for acyclic terpene degradation is present in other bacteria, such as Marinobacter aquaeolei and Hahella chejuensis. asm.orgmicrobiologyresearch.orgnih.gov The genomes of these marine bacteria contain gene clusters that are highly similar to the atu gene cluster found in P. aeruginosa. asm.org This genomic conservation strongly suggests that these organisms possess the enzymatic machinery required to metabolize acyclic terpenes.
Specifically, potential orthologs for terpenoid-CoA dehydrogenases, key enzymes in the Atu pathway, have been identified in the genomes of both M. aquaeolei and H. chejuensis. microbiologyresearch.orgnih.gov The presence of these atu-like gene clusters implies that the capacity for this compound metabolism and subsequent degradation is more widespread than previously thought, extending to marine environments where these bacteria reside. The functions of these hypothetical proteins are yet to be experimentally verified but their existence points to a shared evolutionary history or horizontal gene transfer of these metabolic pathways. asm.orgnih.gov
| Organism | Evidence | Implication |
| Marinobacter aquaeolei | Presence of a gene cluster highly similar to the P. aeruginosa atu gene cluster. asm.org Identification of potential terpenoid-CoA dehydrogenase genes. microbiologyresearch.orgnih.gov | Possesses the genomic potential for acyclic terpene degradation via a pathway involving this compound. |
| Hahella chejuensis | Presence of a gene cluster highly similar to the P. aeruginosa atu gene cluster. asm.org Identification of potential terpenoid-CoA dehydrogenase genes. microbiologyresearch.orgnih.gov | Possesses the genomic potential for acyclic terpene degradation via a pathway involving this compound. |
Anaerobic Degraders, e.g., Thauera linaloolentis
The degradation of acyclic terpenes is not limited to aerobic bacteria. The betaproteobacterium Thauera linaloolentis has been isolated for its ability to grow on the tertiary monoterpene alcohol linalool (B1675412) as its sole carbon and energy source under anaerobic, denitrifying conditions. nih.govd-nb.inforesearchgate.net This demonstrates that this compound-related metabolism can occur in the absence of oxygen.
The metabolic pathway in T. linaloolentis begins with the isomerization of linalool to geraniol. nih.govd-nb.info Geraniol is then oxidized to geranic acid. nih.govd-nb.info From this point, the degradation proceeds through the acyclic terpene utilization (Atu) and leucine/isovalerate utilization (Liu) pathways, which were previously characterized in aerobic Pseudomonas species. nih.govd-nb.info Analysis of expressed proteins in T. linaloolentis grown on linalool has confirmed the presence of several enzymes from the Atu and Liu pathways. nih.govd-nb.info Furthermore, its draft genome contains atu and liu genes with homology to those in Pseudomonas. nih.govd-nb.info This was the first experimental verification of an active Atu pathway outside the Pseudomonas genus, indicating that this catabolic route is employed by a broader range of bacteria, including anaerobic species. d-nb.inforesearchgate.net
Inter-species Variability in this compound Associated Enzyme Activities and Pathway Regulation
The microbial metabolism of acyclic terpenes, such as citronellol, is a testament to the biochemical adaptability of microorganisms. Central to this process is the intermediate, this compound, and the enzymatic machinery that governs its formation and subsequent breakdown. Significant variability exists across different microbial species in terms of the specific activities of these enzymes and the regulatory networks that control the metabolic pathways. This diversity reflects distinct evolutionary strategies for utilizing complex carbon sources.
The degradation of citronellol typically begins with its oxidation to citronellic acid, which is then activated to this compound. ethz.chpsu.edu From this point, the pathways diverge and showcase notable inter-species differences, particularly in the enzymes that handle the β-methyl group, a feature that blocks standard β-oxidation. ethz.ch The primary organisms studied for this metabolism belong to the genus Pseudomonas, especially Pseudomonas aeruginosa and Pseudomonas citronellolis, which serve as model organisms for understanding acyclic terpene utilization (Atu) and leucine/isovalerate utilization (Liu) pathways. researchgate.netnih.govoup.com
A key enzyme in this pathway is the this compound dehydrogenase, which catalyzes the initial dehydrogenation of this compound. In P. aeruginosa, the protein AtuD has been identified as a this compound dehydrogenase. microbiologyresearch.orgnih.gov This enzyme is highly specific for its terpenoid substrate and is essential for the functional Atu pathway. microbiologyresearch.orgnih.gov Studies have shown that while AtuD is crucial, another related protein, the product of the PA1535 gene, also exhibits this compound dehydrogenase activity, albeit with a lower affinity for the substrate. microbiologyresearch.orgnih.gov This suggests a potential for redundancy or different physiological roles for these enzymes within a single organism. The presence of genes encoding potential terpenoid-CoA dehydrogenases in other bacteria like Marinobacter aquaeolei and Hahella chejuensis indicates that this enzymatic capability is not exclusive to Pseudomonas. microbiologyresearch.orgresearchgate.net
Another critical enzymatic step is the carboxylation of the β-methyl group, a reaction catalyzed by an acyl-CoA carboxylase. ethz.ch This step is crucial for bypassing the blockage in β-oxidation. In P. aeruginosa, geranyl-CoA carboxylase (GCase), composed of AtuC and AtuF subunits, is responsible for this transformation. researchgate.netnih.gov This enzyme is induced in the presence of citronellol. The subsequent steps involve hydration and cleavage, eventually leading to metabolites that enter the central metabolism, such as the leucine degradation pathway. researchgate.netresearchgate.net
Comparative studies between P. aeruginosa and P. citronellolis reveal significant differences in enzyme regulation and specificity. P. citronellolis possesses four distinct acyl-CoA carboxylases, including a geranyl-CoA carboxylase and a 3-methylcrotonyl-CoA carboxylase. nih.gov The geranyl-CoA carboxylase in this organism can carboxylate both geranyl-CoA and 3-methylcrotonyl-CoA, whereas the 3-methylcrotonyl-CoA carboxylase induced by isovalerate is specific for its substrate. nih.gov In contrast, P. aeruginosa grown on citronellol induces both geranyl-CoA carboxylase (GCase) and methylcrotonyl-CoA carboxylase (MCase), while cells grown on isovalerate only express MCase. researchgate.net This demonstrates a more complex and perhaps more specialized regulatory system in P. citronellolis compared to the coordinated induction seen in P. aeruginosa.
The regulation of these pathways is tightly controlled at the genetic level, primarily through the atu and liu gene clusters. psu.eduoup.comresearchgate.net In P. aeruginosa, growth on acyclic terpenes or leucine/isovalerate induces the expression of genes within these clusters. oup.com For instance, the AtuD protein and the PA1535 gene product are specifically expressed when cells are grown on acyclic terpenes, but not on succinate (B1194679) or isovalerate. microbiologyresearch.orgnih.gov Similarly, the subunits of geranyl-CoA carboxylase (AtuC and AtuF) and 3-methylcrotonyl-CoA carboxylase (encoded by liuD) are differentially induced. psu.edu Citronellol induces both carboxylases, while leucine only induces the latter, indicating that the cell can distinguish between different branched-chain carbon sources and regulate its metabolic machinery accordingly. psu.eduresearchgate.net
Table 1: Comparative Kinetic Properties of this compound Dehydrogenases in Pseudomonas aeruginosa
| Enzyme | Substrate | Km (μM) | Vmax (mU mg-1) | Source |
| AtuD | This compound | 1.6 | 850 | microbiologyresearch.orgnih.gov |
| PA1535 protein | This compound | 18 | 2450 | microbiologyresearch.orgnih.gov |
| PA1535 protein | Octanoyl-CoA | 130 | 610 | microbiologyresearch.orgnih.gov |
Table 2: Induction of Acyl-CoA Carboxylases by Different Carbon Sources in Pseudomonas Species
| Species | Growth Substrate | Geranyl-CoA Carboxylase (GCase) Activity | 3-Methylcrotonyl-CoA Carboxylase (MCase) Activity | Source |
| P. aeruginosa | Citronellol/Citronellate | Induced | Induced | researchgate.net |
| P. aeruginosa | Isovalerate/Leucine | Not Detected | Induced | psu.eduresearchgate.net |
| P. citronellolis | Citronellic/Geranoic Acid | Induced | Induced | nih.gov |
| P. citronellolis | Isovaleric Acid/Leucine | Not Induced | Induced | nih.gov |
Advanced Methodologies in Citronellyl Coa Research
Molecular Biology and Genetic Engineering Techniques
Genetic engineering provides powerful tools to isolate, express, and manipulate the genes responsible for Citronellyl-CoA metabolism. These approaches are fundamental to understanding the function and regulation of the enzymes involved.
The foundation of in-depth biochemical analysis lies in the ability to produce large quantities of pure, active enzymes. This is achieved through gene cloning and heterologous expression. Genes from organisms that metabolize citronellol (B86348), such as Pseudomonas aeruginosa, are isolated and inserted into expression vectors. oup.comnih.gov These vectors, often plasmids like pET28a, are then introduced into a host organism, typically Escherichia coli, which is engineered for high-level protein production. oup.comnih.govasm.org
For instance, the atuD gene, which encodes the crucial this compound dehydrogenase, and the PA1535 gene, encoding a related protein, have been successfully cloned from P. aeruginosa and expressed in E. coli. nih.gov This process often involves adding an affinity tag, such as a polyhistidine-tag (His-tag), to the recombinant protein. oup.comnih.gov This tag facilitates the purification of the enzyme from the complex mixture of host cell proteins, enabling detailed characterization of its activity. oup.com Similarly, genes from the leucine (B10760876)/isovalerate utilization (liu) pathway, which is metabolically linked to the Atu pathway, have been cloned and expressed to study their respective enzymes, such as isovaleryl-CoA dehydrogenase (LiuA). oup.com
This strategy is not limited to bacterial enzymes. Genes encoding terpene synthases and other modifying enzymes from plants have also been expressed in microbial hosts to overcome low natural abundance and to facilitate functional studies. peerj.com The ability to produce these recombinant proteins is a critical first step for all subsequent biochemical and structural analyses.
Site-directed mutagenesis is a precision tool used to investigate the roles of specific amino acid residues within an enzyme's structure. thieme-connect.com By systematically replacing targeted amino acids, researchers can identify those critical for substrate binding, catalytic activity, and structural integrity. beilstein-journals.orgresearchgate.net This technique has been extensively applied to the broader family of terpene synthases and acyl-CoA dehydrogenases to which the enzymes of the this compound pathway belong. thieme-connect.comnih.gov
For example, studies on various terpene synthases have revealed that altering residues in conserved motifs or within the active site cavity can dramatically change enzyme function. beilstein-journals.orgnih.gov Mutations can lead to a loss of function, an improvement in catalytic efficiency, or even a switch in the product profile, converting a sesquiterpene synthase into a diterpene synthase, for instance. beilstein-journals.orgresearchgate.net In the context of this compound metabolism, this methodology could be used to probe the active site of AtuD (this compound dehydrogenase) to understand the basis of its high specificity for the branched structure of this compound compared to straight-chain acyl-CoAs. nih.gov
| Enzyme Family / Example | Targeted Residue/Region | Observed Effect of Mutation | Inference |
|---|---|---|---|
| Terpene Synthases | Conserved Arginine (Pyrophosphate Sensor) | Loss of catalytic activity | Residue is critical for binding the diphosphate (B83284) group of the substrate. beilstein-journals.org |
| Fungal Sesquiterpene Synthases | H-α1 Loop | Altered product profile; changes in enzyme selectivity | Loop plays a key role in catalysis and controlling product diversity. nih.gov |
| Sestermobaraene Synthase SmTS1 | Q227D | Improved catalytic activity | Demonstrates potential for enzyme engineering to enhance performance. beilstein-journals.org |
| dauc-8-en-11-ol synthase | Aromatic residues on enzyme surface | 4-fold increase in product yield | Increased enzyme stability rather than improved kinetics. researchgate.net |
To confirm the physiological role of a gene within a metabolic pathway, researchers often employ gene knockout techniques. By inactivating or deleting a specific gene, scientists can observe the resulting metabolic changes in the organism. For example, insertion mutants have been created for the liu genes in P. aeruginosa, demonstrating that these genes are essential for the catabolism of methyl-branched compounds like leucine and isovalerate. oup.com Similarly, analysis of an atuD mutant confirmed that this gene is essential for acyclic terpene utilization, whereas a mutant in the related PA1535 gene showed no such growth defect, clarifying the primary role of AtuD in the pathway. nih.gov These knockout studies provide direct evidence of a gene's function in vivo. elifesciences.orgnih.gov
Reporter gene fusions are used to study the regulation of gene expression. In this technique, the promoter (the regulatory DNA sequence) of a gene of interest is fused to a reporter gene, such as β-glucuronidase (GUS) or green fluorescent protein (GFP). researchgate.net The expression of the reporter gene then mirrors the activity of the native promoter. This approach has been used to identify tissue-specific expression of terpene-related genes in plants, such as the fusion of a promoter to the GUS gene to show trichome-specific expression. nih.govscirp.org In the context of this compound metabolism in bacteria, a similar strategy could reveal which environmental signals or substrates induce the expression of the atu gene cluster.
Biochemical and Biophysical Characterization Approaches
Once recombinant enzymes are produced, a variety of biochemical and biophysical methods are employed to purify them and characterize their catalytic behavior in detail.
The purification of recombinant enzymes is a critical step for accurate biochemical analysis. A common and highly effective method is affinity chromatography, particularly for proteins engineered with a His-tag. nih.govoup.com The crude protein extract from the expression host is passed through a column containing nickel-charged resin, which specifically binds the His-tagged protein. After washing away unbound proteins, the purified enzyme is eluted from the column. frontiersin.org
Following purification, enzyme activity is measured using specific assays. For acyl-CoA dehydrogenases like AtuD, a common assay involves monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenol-indophenol (DCPIP), in the presence of the enzyme and its substrate (e.g., this compound). oup.com The rate of DCPIP reduction, observed as a decrease in absorbance at 600 nm, is directly proportional to the enzyme's activity. oup.com For CoA ligases, assays can monitor the appearance of products like AMP or the CoA adduct itself. nih.gov These assays are essential for confirming that the purified protein is catalytically active and for subsequent kinetic studies.
To understand how an enzyme functions, researchers determine its kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the enzyme's affinity for its substrate.
Spectrophotometric assays are widely used for kinetic analysis. case.edu For this compound dehydrogenase (AtuD), the DCPIP reduction assay can be performed with varying concentrations of this compound to determine Kₘ and Vₘₐₓ. oup.com A specific spectrophotometric assay for medium-chain acyl-CoA dehydrogenase measures the formation of cinnamoyl-CoA from 3-phenylpropionyl-CoA at 308 nm, a method that could be adapted for similar enzymes. nih.gov
Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), provide a powerful alternative for kinetic analysis. capes.gov.brnih.gov HPLC separates the components of a reaction mixture, allowing for the direct measurement of substrate depletion or product formation over time. psu.edu This technique is particularly valuable for complex reactions or when a direct spectrophotometric signal is unavailable. mdpi.com HPLC-MS has been successfully used to quantify various long-chain and short-chain acyl-CoA esters from biological samples, demonstrating its suitability for studying the kinetics of enzymes that utilize substrates like this compound. capes.gov.brnih.gov
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (mU mg⁻¹) |
|---|---|---|---|
| AtuD | This compound | 1.6 | 850 |
| Octanoyl-CoA | No Activity Detected | ||
| PA1535 Protein | This compound | 18 | 2450 |
| Octanoyl-CoA | 130 | 610 |
Protein Electrophoresis and Immunodetection for Expression and Localization
Protein electrophoresis and immunodetection are foundational techniques for investigating the expression and subcellular localization of proteins involved in this compound metabolism. Two-dimensional (2D) gel electrophoresis, in particular, has been crucial for separating and visualizing proteins from organisms grown under specific conditions, such as on acyclic terpenes like citronellol. asm.orgnih.gov This technique separates proteins based on two distinct properties: isoelectric point in the first dimension and molecular mass in the second, allowing for the resolution of complex protein mixtures. asm.org
In studies of Pseudomonas aeruginosa, 2D gel electrophoresis has successfully identified proteins that are specifically expressed when the bacterium is cultured on citronellol as a carbon source, compared to when it is grown on substrates like succinate (B1194679) or isovalerate. asm.orgnih.gov This differential expression analysis allows researchers to pinpoint proteins that are likely part of the acyclic terpene utilization (Atu) pathway. For instance, the AtuD protein, a this compound dehydrogenase, was shown to be specifically expressed in cells grown on acyclic terpenes. nih.gov The identity of these protein spots is typically confirmed through mass spectrometry analysis of excised spots. asm.org
Immunodetection, commonly performed via Western blotting, complements electrophoresis by using specific antibodies to detect target proteins. This method can confirm the presence and quantify the relative abundance of specific enzymes, such as the biotin-containing α-subunits of carboxylases like geranyl-CoA carboxylase (AtuC/AtuF), which are key enzymes in the pathway. asm.orgasm.org Furthermore, immunodetection techniques, including immunofluorescence and analysis of protein fusions, are powerful tools for determining the subcellular localization of these enzymes, confirming whether they reside in the cytoplasm, mitochondria, or other cellular compartments. acs.orgcsic.es
Table 1: Proteins in Acyclic Terpene Metabolism Identified or Analyzed by Electrophoresis and Immunodetection
| Protein/Enzyme | Organism | Method | Finding | Reference(s) |
|---|---|---|---|---|
| Atu proteins (various) | Pseudomonas aeruginosa | 2D Gel Electrophoresis | Specifically expressed in cells grown on linear terpenes like citronellol. | asm.org |
| AtuD | Pseudomonas aeruginosa | 2D Gel Electrophoresis | Specifically expressed in cells grown on acyclic terpenes; essential for terpene utilization. | nih.gov |
| PA1535 protein | Pseudomonas aeruginosa | 2D Gel Electrophoresis | Expressed during growth on acyclic terpenes; exhibits this compound dehydrogenase activity. | nih.gov |
| AtuC/AtuF (GCCase) | Pseudomonas aeruginosa | Western Blot | Detection of biotin-containing subunits, confirming expression during terpene metabolism. | asm.orgasm.org |
Systems Biology and Omics Approaches
Systems biology and various "omics" technologies provide a holistic view of the cellular processes governing this compound metabolism, moving beyond the study of individual components to the analysis of the entire system.
Quantitative Proteomics for Differential Protein Expression Analysis in this compound Metabolism
Quantitative proteomics is a powerful tool for obtaining a global and quantitative snapshot of protein expression changes in response to specific conditions. silantes.com Using mass spectrometry-based techniques, researchers can compare the entire proteome of an organism under different metabolic states, such as growth on terpenes versus other carbon sources. mdpi.com Methods often involve isotopic labeling, such as Tandem Mass Tags (TMT), which allows for the multiplexed analysis of several samples in a single experiment, providing relative quantification of thousands of proteins simultaneously. metwarebio.com
In the context of this compound, quantitative proteomics can reveal the up- or down-regulation of entire metabolic pathways. For example, a comparative proteomic study of Candida albicans treated with β-citronellol, a precursor in the pathway, identified 126 proteins that were significantly altered, including enzymes related to cellular stress and ATP synthesis. frontiersin.org This approach can precisely identify which enzymes of the Atu and Liu pathways are differentially expressed, validating findings from electrophoresis and providing a more comprehensive understanding of the metabolic adaptation to terpene utilization. nih.gov This methodology is critical for identifying not only the core metabolic enzymes but also regulatory proteins, transporters, and stress-response proteins that support the pathway. mdpi.comfrontiersin.org
Table 2: Application of Quantitative Proteomics in Terpenoid Metabolism Research
| Research Goal | Organism/System | Proteomics Technique | Key Findings | Reference(s) |
|---|---|---|---|---|
| Identify protein targets of β-citronellol | Candida albicans | LC-MS/MS | Identified 80 upregulated and 46 downregulated proteins, affecting cell wall, stress response, and ATP synthesis. | frontiersin.org |
| Analyze age-related metabolic changes | Rabbit Liver | cPILOT (multiplexing) | Quantified 2,586 proteins, finding significant changes in proteins related to fat metabolism and mitochondrial function, including enoyl-CoA hydratase. | nih.gov |
| General protein quantification | Generic | Isotopic Labeling (TMT, SILAC) | Enables relative and absolute quantification of proteins to compare different biological states and identify differentially abundant proteins. | metwarebio.com |
Metabolomics for Pathway Intermediates Identification and Flux Analysis (e.g., GC-MS)
Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological system. nih.gov For studying this compound metabolism, Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique. nih.govfrontiersin.org It is highly effective for separating and identifying volatile and semi-volatile compounds, including many intermediates of terpene degradation pathways, after appropriate derivatization. nih.gov GC-MS analysis allows researchers to create a metabolic profile, identifying pathway intermediates such as citronellol, citronellic acid, and various acyl-CoA derivatives, providing direct evidence for the proposed metabolic steps. acs.orghmdb.ca
Beyond simple identification, metabolomics is crucial for metabolic flux analysis (MFA). nih.govrsc.org By feeding cells a stable isotope-labeled substrate (e.g., ¹³C-labeled citronellol), researchers can trace the path of the labeled atoms through the metabolic network. nih.gov Analyzing the mass distribution in downstream intermediates via MS reveals the activity and flow (flux) through different pathways. rsc.orgmdpi.com This powerful technique can quantify the rates of metabolic reactions, identify bottlenecks, and elucidate how carbon is distributed between competing pathways, such as the TCA cycle and glyoxylate (B1226380) cycle, during terpene metabolism. mdpi.com
Table 3: Metabolomics Techniques in the Study of Terpenoid Pathways
| Technique | Application | Information Gained | Example Metabolites | Reference(s) |
|---|---|---|---|---|
| GC-MS | Metabolite Profiling | Identification and relative quantification of pathway intermediates. | Terpenes, organic acids, amino acids. | nih.govfrontiersin.org |
| LC-MS | Targeted Metabolomics | Accurate quantification of specific hydrophilic metabolites and acyl-CoAs. | Amino acids, acyl-CoA esters. | nih.gov |
| ¹³C-Metabolic Flux Analysis (MFA) | Pathway Flux Quantification | Determination of reaction rates and carbon flow through metabolic networks. | Central carbon metabolites, amino acids. | nih.govrsc.orgmdpi.com |
Transcriptomics for Global Gene Expression Profiling under Terpene Utilization Conditions
Transcriptomics provides a global view of gene expression by quantifying all RNA transcripts in a cell at a given moment, typically using methods like RNA sequencing (RNA-Seq). acs.orgmdpi.com This approach is exceptionally well-suited for identifying genes and regulatory networks involved in the response to specific environmental conditions, such as the utilization of terpenes as a sole carbon source. nih.govnih.gov
By comparing the transcriptomes of bacteria like Pseudomonas aeruginosa grown in the presence of citronellol versus a control substrate, researchers can identify genes that are significantly upregulated. nih.govasm.org This has been instrumental in identifying the atu and liu gene clusters, which encode the core enzymes for acyclic terpene and leucine/isovalerate catabolism, respectively. researchgate.net Transcriptomic data not only confirms the involvement of these key metabolic genes but can also uncover novel transporters, regulatory factors (like transcription factors), and stress-response genes that are co-regulated and essential for efficient terpene degradation. nih.govfrontiersin.org The resulting global gene expression profile offers a comprehensive blueprint of the cell's adaptive response to metabolizing compounds like this compound. asm.org
Table 4: Key Gene Clusters and Regulators in Terpene Metabolism Identified via Transcriptomics
| Gene/Regulon | Organism | Function | Expression Condition | Reference(s) |
|---|---|---|---|---|
| atu Cluster | Pseudomonas spp. | Acyclic Terpene Utilization (e.g., Geranyl-CoA carboxylase) | Upregulated during growth on citronellol/geraniol (B1671447). | researchgate.net |
| liu Cluster | Pseudomonas spp. | Leucine/Isovalerate Utilization (downstream of Atu pathway) | Upregulated during growth on citronellol/leucine. | researchgate.net |
| MexT Regulon | Pseudomonas aeruginosa | Oxidative Stress Response | De-regulated upon exposure to certain stressors. | nih.gov |
| AlgU Regulon | Pseudomonas aeruginosa | Alginate production, stress response | De-regulated upon exposure to certain stressors. | nih.gov |
Synthetic Biology Approaches for Pathway Reconstruction and Optimization
Synthetic biology applies engineering principles to design and construct new biological parts, devices, and systems. oup.com In this compound research, this approach is primarily used for pathway reconstruction and optimization in heterologous hosts. nih.gov By cloning genes from organisms that naturally metabolize terpenes (like Pseudomonas) and expressing them in well-characterized host organisms like Escherichia coli or Saccharomyces cerevisiae, researchers can validate gene function and study the pathway in a controlled environment. nih.govosti.gov
This "bottom-up" reconstruction allows for the systematic assembly of metabolic pathways, such as the conversion of acetyl-CoA to geranyl pyrophosphate (GPP) via the mevalonate (B85504) (MVA) pathway, which provides the precursor for terpene synthesis and degradation studies. osti.gov This strategy has been famously used to produce the precursor to the antimalarial drug artemisinin (B1665778) in yeast. nih.gov Cell-free synthetic biology platforms further accelerate this process by allowing for the rapid prototyping and optimization of biosynthetic pathways in vitro, removing the complexities of the cellular environment. rsc.org These approaches are invaluable not only for elucidating the function of each enzyme in the this compound pathway but also for engineering microbes to produce valuable chemicals derived from terpene metabolism. oup.comosti.gov
Q & A
Q. What biochemical pathways involve Citronellyl-CoA, and how can researchers identify its metabolic intermediates?
this compound participates in microbial degradation pathways, particularly in Pseudomonas species, where it acts as an intermediate in the catabolism of citronellol and related terpenes . To identify metabolic intermediates, researchers should:
- Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise metabolite profiling.
- Employ gene knockout mutants (e.g., liuABCDE cluster mutants in Pseudomonas aeruginosa) to trace pathway disruptions and confirm intermediate accumulation .
- Reference pathway maps (e.g., EAWAG’s Citronellol Pathway Map) to contextualize enzymatic steps, such as dehydrogenation by this compound dehydrogenase .
Q. How can researchers validate the enzymatic activity of this compound dehydrogenase in vitro?
- Enzyme assays using purified protein (e.g., LiuA homologs) and substrates (e.g., isovaleryl-CoA, this compound) under controlled pH and temperature. Measure activity via spectrophotometric detection of reduced electron carriers (e.g., FADH₂) .
- Calculate kinetic parameters (Kₘ, Vₘₐₓ) using Lineweaver-Burk plots. For example, LiuA showed Kₘ = 2.3 mM for isovaleryl-CoA, indicating substrate specificity .
- Include negative controls (e.g., heat-inactivated enzyme) and replicate experiments ≥3 times to ensure reproducibility .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound dehydrogenase substrate specificity across homologs?
Contradictions (e.g., LiuA’s preference for isovaleryl-CoA vs. AtuD’s activity with this compound) require:
- Comparative structural analysis : Use homology modeling (e.g., SWISS-MODEL) to identify active-site residues influencing substrate binding .
- Phylogenetic profiling : Perform BLASTP alignment to assess evolutionary divergence; LiuA shares 45% identity with AtuD but diverges in key substrate-binding regions .
- Functional redundancy assays : Test knockout mutants (e.g., liuA mutants) for growth on alternative substrates to identify compensatory pathways .
Q. What experimental designs are optimal for studying this compound’s role in microbial consortia?
- Multi-omics integration : Combine metagenomics (to identify this compound-associated genes) with metabolomics (to track CoA-thioester pools) in terpene-degrading consortia .
- Stable isotope probing (SIP) : Use ¹³C-labeled citronellol to trace this compound flux in environmental samples .
- Cross-species co-cultures : Co-inoculate Pseudomonas with auxotrophic partners to assess metabolic cross-feeding dynamics .
Q. How can researchers resolve contradictions in enzyme kinetics data under varying assay conditions?
- Contradiction analysis frameworks : Apply TRIZ principles (Table 7 in ) to isolate variables (e.g., pH, cofactor availability) causing discrepancies.
- Statistical rigor : Use ANOVA to compare kinetic datasets and identify outliers; report confidence intervals for Kₘ/Vₘₐₓ values .
- Inter-laboratory validation : Share protocols via platforms like Protocols.io to standardize assays (e.g., buffer composition, substrate purity thresholds) .
Methodological Best Practices
Q. What are the best practices for presenting this compound-related data in publications?
- Data organization : Use tables to summarize kinetic parameters (e.g., Kₘ, Vₘₐₓ) and figures for pathway schematics (e.g., Citronellol Pathway Map ).
- ALCOA compliance : Ensure data are Attributable, Legible, Contemporaneous, Original, and Accurate (e.g., raw spectra attached as supplementary files) .
- Reproducibility : Detail purification protocols (e.g., column chromatography gradients) and instrument settings (e.g., LC-MS ionization voltages) .
Q. How should researchers design studies to investigate this compound’s interaction with acyl-CoA-binding proteins?
- Hypothesis-driven design : Frame questions around binding affinity (e.g., “Does this compound compete with geranyl-CoA for GGPS1 binding?”) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics between this compound and target proteins .
- Mutagenesis screens : Identify critical residues in GGPS1’s active site via alanine-scanning mutagenesis .
Data Contradiction and Functional Redundancy
Q. What strategies are effective for probing functional redundancy in this compound-dependent pathways?
- CRISPR-Cas9 knockout libraries : Target homologs (e.g., atuD, liuA) in parallel to assess growth defects on terpenes .
- RNA-seq profiling : Compare transcript levels of redundant enzymes in wild-type vs. mutant strains under substrate stress .
- Metabolic flux analysis (MFA) : Use ¹³C metabolic labeling to quantify pathway usage in redundancy scenarios .
Q. How can researchers mitigate over-constraining in computational models of this compound metabolism?
- Constraint-based modeling : Employ flux balance analysis (FBA) with flexible bounds on CoA-thioester exchange reactions .
- Sensitivity analysis : Vary model parameters (e.g., enzyme Vₘₐₓ) to identify rigid vs. adaptable nodes in the network .
- Community standards : Adopt MIRIAM guidelines for model annotation to ensure interoperability with existing databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
